LY 379268

Descripción general

Descripción

LY-379268 es un compuesto utilizado principalmente en la investigación de neurociencia. Actúa como un agonista potente y selectivo para los receptores metabotrópicos de glutamato del grupo II, específicamente mGluR2 y mGluR3 . LY-379268 ha mostrado efectos sedantes, neuroprotectores, antiadictivos y anticonvulsivos en estudios con animales .

Métodos De Preparación

La síntesis de LY-379268 implica la preparación de aminoácidos heterocíclicos relacionados con el ácido 2-aminobicyclo[3.1.0]hexano-2,6-dicarboxílico . Los métodos de producción industrial no están ampliamente documentados, pero la síntesis generalmente requiere un control preciso de la temperatura, el pH y los tiempos de reacción para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

LY-379268 se somete a varias reacciones químicas, incluyendo:

Sustitución: Las reacciones de sustitución pueden ocurrir con agentes halogenantes o nucleófilos en condiciones específicas.

Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y disolventes como metanol, etanol y diclorometano . Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

Neuroprotection

LY 379268 has demonstrated protective effects against neuronal damage in various models:

- Ischemic Injury : It provides substantial protection against NMDA-mediated cell death in vitro and nearly complete protection against CA1 hippocampal damage following global ischemia in gerbils .

| Study | Model | Outcome |

|---|---|---|

| Tocris Bioscience | Global Ischemia | Nearly complete protection against CA1 hippocampal damage |

| PMC3804156 | METH self-administration | Reduced self-administration and reinstatement of drug-seeking behavior |

Schizophrenia Treatment

Research indicates that this compound may be effective in treating schizophrenia:

- EEG Biomarkers : In a study using auditory stimulation, this compound was able to rescue MK-801-induced deficits in sensory EEG biomarkers, improving signal-to-noise ratios in auditory responses .

| Study | Method | Findings |

|---|---|---|

| Nature | EEG recordings in mice | Improved auditory processing under pharmacological challenge |

Substance Use Disorders

This compound has shown promise in reducing drug-seeking behaviors:

- Methamphetamine (METH) : It has been shown to attenuate METH self-administration and reduce cue-induced reinstatement .

| Substance | Effect of this compound |

|---|---|

| METH | Reduced self-administration and reinstatement |

| Ethanol | Decreased self-administration in both non-dependent and post-dependent rats |

Alcohol Dependence

Studies have revealed that this compound can reduce ethanol self-administration:

- In non-dependent rats, significant reductions were observed at higher doses, while all doses had effects in post-dependent rats .

Case Study 1: Schizophrenia Model

In a controlled study, researchers evaluated the effects of this compound on auditory processing deficits induced by MK-801, a model for schizophrenia. The results demonstrated that treatment with this compound significantly improved EEG biomarkers associated with sensory processing, indicating its potential as a therapeutic agent for schizophrenia .

Case Study 2: Substance Abuse

A study investigated the impact of this compound on METH self-administration in rats. The findings revealed that administration of this compound significantly reduced the motivation to self-administer METH, suggesting its utility in addressing substance use disorders by modulating reward pathways .

Mecanismo De Acción

LY-379268 ejerce sus efectos activando selectivamente los receptores metabotrópicos de glutamato del grupo II, mGluR2 y mGluR3 . Estos receptores participan en la modulación de la liberación de neurotransmisores y la plasticidad sináptica . La activación de estos receptores por LY-379268 conduce a una disminución en la liberación de neurotransmisores excitatorios, proporcionando efectos neuroprotectores y reduciendo la excitabilidad neuronal . Este mecanismo es particularmente relevante en afecciones como la epilepsia y las enfermedades neurodegenerativas .

Comparación Con Compuestos Similares

LY-379268 es único en su alta selectividad y potencia para los receptores metabotrópicos de glutamato del grupo II . Los compuestos similares incluyen:

Eglumegad: Un agonista del grupo II mGluR más antiguo del que se deriva LY-379268.

LY-404039: Un compuesto más potente desarrollado a partir de LY-379268.

LY-389795: Otro agonista del receptor metabotrópico de glutamato del grupo II con efectos neuroprotectores similares.

En comparación con estos compuestos, LY-379268 destaca por su capacidad de penetrar la barrera hematoencefálica y su eficacia en varios modelos animales de trastornos neurológicos .

Propiedades

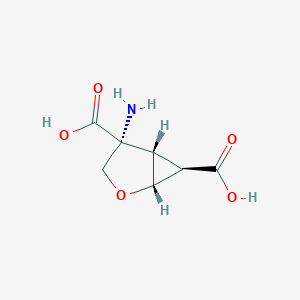

IUPAC Name |

(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASVRZWVUGJELU-MDASVERJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C2O1)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@]([C@@H]2[C@H]([C@@H]2O1)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436637 | |

| Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191471-52-0 | |

| Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191471-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-379268 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191471520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-379268 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S96JF4J697 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.